molecular formula C24H24ClFN4O B020881 5-CHLORO-3-[1-((IMIDAZOLIDIN-2-ONE-1-YL)-ETHYL)-1,2,5,6-TETRAHYDROPYRIDIN-4-YL]-1-(4-FLUOROPHENYL)-INDOLE CAS No. 106516-54-5

5-CHLORO-3-[1-((IMIDAZOLIDIN-2-ONE-1-YL)-ETHYL)-1,2,5,6-TETRAHYDROPYRIDIN-4-YL]-1-(4-FLUOROPHENYL)-INDOLE

Cat. No.: B020881
CAS No.: 106516-54-5
M. Wt: 438.9 g/mol
InChI Key: PFOLMILRZUSKJO-UHFFFAOYSA-N
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Description

5-CHLORO-3-[1-((IMIDAZOLIDIN-2-ONE-1-YL)-ETHYL)-1,2,5,6-TETRAHYDROPYRIDIN-4-YL]-1-(4-FLUOROPHENYL)-INDOLE is a potent and selective investigational compound recognized for its high-affinity binding to the 5-HT 2A receptor. It functions as a biased agonist, selectively engaging specific downstream signaling pathways, such as β-arrestin recruitment, while demonstrating minimal activity on others like Gq protein coupling. This functional selectivity makes it an invaluable pharmacological tool for probing the complex signaling mechanisms of serotonin receptors and for understanding the therapeutic potential of biased ligands in neuropsychiatric disorders. Research utilizing this compound is pivotal for advancing the study of serotonin receptor pharmacology and for the development of novel therapeutics targeting conditions such as schizophrenia, depression, and substance use disorders, where the 5-HT 2A receptor is a key player. Its specific structural profile is designed to provide enhanced selectivity over related aminergic GPCRs, enabling cleaner experimental outcomes and a better understanding of receptor function in complex biological systems.

Properties

IUPAC Name

1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-7,15-16H,8-14H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOLMILRZUSKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401111571
Record name 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-3,6-dihydro-1(2H)-pyridinyl]ethyl]-2-imidazolidinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106516-54-5
Record name 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-3,6-dihydro-1(2H)-pyridinyl]ethyl]-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106516-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-3,6-dihydro-1(2H)-pyridinyl]ethyl]-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole compounds, including the one , exhibit promising anticancer properties. They have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Treatment of Leishmaniasis

A patent (EP3502109A1) highlights the effectiveness of similar compounds in treating leishmaniasis, a disease caused by protozoan parasites. The compound's ability to target specific biological pathways in the parasite makes it a candidate for further development in antileishmanial therapies .

Neuropharmacological Effects

The structure of the compound suggests potential neuropharmacological applications. Indole derivatives are known to interact with serotonin receptors, which could lead to antidepressant or anxiolytic effects. Studies have shown that modifications in the indole structure can enhance binding affinity and selectivity for these receptors, suggesting that this compound may exhibit similar properties.

Study on Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized and evaluated various indole derivatives for their anticancer activity against breast and prostate cancer cell lines. The study found that compounds with similar structural motifs to 5-chloro-3-[1-((imidazolidin-2-one-1-yl)-ethyl)-1,2,5,6-tetrahydropyridin-4-yl]-1-(4-fluorophenyl)-indole showed significant cytotoxic effects at micromolar concentrations .

Leishmaniasis Treatment Research

Another study focused on the efficacy of imidazolidinone derivatives against Leishmania species. The results indicated that these compounds could reduce parasitic load significantly in vitro and in vivo models, providing a basis for their use as therapeutic agents against leishmaniasis .

Mechanism of Action

The mechanism of action of 1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sertindole belongs to a class of indole derivatives with modifications on the aromatic ring and side chains. Below is a detailed comparison with structurally related compounds, focusing on substituent variations and their hypothesized pharmacological implications.

Key Structural Analogues

The following compounds, identified in the literature, share structural similarities with Sertindole but differ in critical substituents or side chains (see Table 1):

5-Bromo-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile

4-(1H-Indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide

Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate (from )

Structural and Functional Analysis

Table 1: Structural Comparison of Sertindole and Analogues

Compound Name Indole Substituent Aryl Group Side Chain Modification Potential Pharmacological Impact
Sertindole (Main Compound) 5-Chloro 4-Fluorophenyl Imidazolidinone-ethyl-tetrahydropyridinyl High D2/5-HT2A antagonism; metabolic stability
5-Bromo-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole 5-Bromo None Unmodified tetrahydropyridinyl Increased lipophilicity; potential CNS penetration
3-(1-Methyl-tetrahydropyridinyl)-1H-indole-5-carbonitrile 5-Carbonitrile None Methylated tetrahydropyridinyl Enhanced hydrogen bonding; altered solubility
Ethyl 2-hydroxypropanoate derivative None Nitroimidazole Hydroxypropanoate ester Reduced receptor affinity; nitro group may confer toxicity
Critical Observations

Halogenation Effects: Sertindole’s 5-chloro substituent balances lipophilicity and electronic effects, optimizing blood-brain barrier penetration and receptor binding . In contrast, the 5-bromo analog (larger, more lipophilic) may exhibit prolonged half-life but risk off-target interactions . The 4-fluorophenyl group in Sertindole enhances serotonin receptor selectivity compared to non-fluorinated analogs .

Side Chain Modifications: The imidazolidinone-ethyl moiety in Sertindole’s side chain contributes to metabolic stability by resisting cytochrome P450 oxidation, a feature absent in simpler tetrahydropyridinyl derivatives . Carbonitrile-substituted analogs (e.g., 1H-indole-5-carbonitrile) may improve solubility but reduce D2 receptor affinity due to steric hindrance .

Nitroimidazole Derivatives: Compounds like ethyl 2-hydroxypropanoate () incorporate nitroimidazole groups, which are associated with oxidative stress and cytotoxicity, limiting therapeutic utility compared to Sertindole’s safer profile .

Research Findings and Implications

  • Sertindole’s Advantages: Clinical studies highlight its balanced D2/5-HT2A receptor antagonism, reducing extrapyramidal side effects compared to older antipsychotics . Its fluorophenyl and imidazolidinone groups are critical for this selectivity.
  • Analogue Limitations : Brominated and carbonitrile derivatives, while structurally similar, lack the optimized pharmacokinetic properties of Sertindole, often exhibiting poorer metabolic stability or receptor off-target effects .

Biological Activity

The compound 5-Chloro-3-[1-((Imidazolidin-2-One-1-Yl)-Ethyl)-1,2,5,6-Tetrahydropyridin-4-Yl]-1-(4-Fluorophenyl)-Indole is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure comprising an indole core substituted with a 4-fluorophenyl group and a tetrahydropyridine moiety linked through an imidazolidinone. This structural diversity is believed to contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of imidazolidinones can act as inhibitors of cytochrome P450 enzymes, specifically CYP17, which plays a critical role in steroidogenesis and is implicated in cancer progression, particularly prostate cancer. The inhibition of CYP17 can lead to reduced androgen levels, thereby potentially slowing the growth of androgen-dependent tumors .

Table 1: Summary of Anticancer Activity

CompoundTarget EnzymeActivityReference
5-Chloro-3-[...]-IndoleCYP17Inhibition
Various ImidazolidinonesCYP17Inhibition

Neuroprotective Effects

The tetrahydropyridine component suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant in neurodegenerative diseases .

Anti-inflammatory Activity

Studies have shown that indole derivatives exhibit anti-inflammatory properties. The anti-inflammatory mechanism is often associated with the inhibition of COX enzymes (cyclooxygenases), which are involved in the inflammatory response. The presence of the indole ring may enhance this activity through modulation of inflammatory pathways .

Table 2: Summary of Anti-inflammatory Activity

CompoundMechanismActivityReference
Indole DerivativesCOX InhibitionAnti-inflammatory

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Indole Derivatives : A series of indole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. Significant reductions in edema were observed, indicating potent anti-inflammatory effects .
  • CYP17 Inhibition Study : The efficacy of imidazolidinone derivatives in inhibiting CYP17 was assessed in vitro, demonstrating substantial IC50 values that suggest potential for therapeutic application in hormone-dependent cancers .

The biological activities of the compound can be attributed to multiple mechanisms:

  • Enzyme Inhibition : By inhibiting CYP17, the compound reduces androgen synthesis, which is crucial for the growth of certain tumors.
  • Modulation of Signaling Pathways : Indoles are known to interact with various signaling pathways involved in inflammation and cell survival.
  • Antioxidant Properties : The structural components may confer antioxidant capabilities that protect against cellular damage.

Q & A

Q. What are the established synthetic routes for this compound, and what methodologies are critical for achieving high yields?

The compound is synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates. Key steps include:

  • Cyclization : Palladium catalysts (e.g., Pd(OAc)₂) enable intramolecular coupling of nitro groups with alkenes/alkynes to form the tetrahydropyridine ring .
  • Substituent introduction : Fluorophenyl and imidazolidinone groups are incorporated via Suzuki-Miyaura coupling or nucleophilic substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure purity .

Q. Example Reaction Conditions :

StepReagents/ConditionsYieldReference
CyclizationPd(OAc)₂, HCO₂H, 80°C65-75%
Fluorophenyl coupling4-Fluorophenylboronic acid, Pd(PPh₃)₄80%

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR (¹H/¹³C) : Assigns protons in the indole (δ 7.2–7.8 ppm), tetrahydropyridine (δ 2.5–3.5 ppm), and imidazolidinone (δ 3.8–4.2 ppm) moieties .
  • IR Spectroscopy : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
  • HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 453) .

Critical Note : TLC (silica, ethyl acetate/hexane 3:7) monitors reaction progress, with UV/iodine staining for visualization .

Q. How does the compound’s structural complexity influence its solubility and stability in experimental settings?

  • Solubility : Limited in aqueous buffers but soluble in DMSO or DMF (10–20 mg/mL). The imidazolidinone ring enhances polarity, enabling partial solubility in ethanol .
  • Stability : Degrades under prolonged light exposure (UV-sensitive). Store at –20°C in amber vials with desiccants .

Experimental Tip : Pre-saturate solvents with nitrogen to prevent oxidation of the tetrahydropyridine ring .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

  • PPE : Gloves, lab coat, and goggles required due to potential skin/eye irritation.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloro derivatives) .
  • Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .

Q. How are computational tools (e.g., DFT) applied to predict the compound’s reactivity or intermolecular interactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model electron density in the indole and fluorophenyl groups .
  • Docking Studies : Predict binding affinity to biological targets (e.g., serotonin receptors) using AutoDock Vina .

Advanced Research Questions

Q. How can conflicting data on synthetic yields or byproduct profiles be resolved across studies?

  • Root Cause Analysis : Variations in palladium catalyst loading (e.g., 5 mol% vs. 10 mol%) may alter cyclization efficiency .
  • Byproduct Identification : Use LC-MS to detect chlorinated intermediates (e.g., m/z 469 for over-chlorinated derivatives) .
  • DoE Optimization : Apply factorial design to test temperature (70–90°C), solvent (DMF vs. THF), and catalyst combinations .

Q. What strategies optimize the compound’s biological activity while minimizing off-target effects?

  • SAR Studies : Modify the imidazolidinone ethyl group to assess impact on receptor selectivity. For example, replacing ethyl with cyclopropyl reduces hepatic toxicity .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites .

Q. Example Modification :

DerivativeModificationBioactivity (IC₅₀)
Parent compound15 nM
Cyclopropyl analogImidazolidinone substituent12 nM (↑ selectivity)

Q. What advanced analytical methods resolve structural ambiguities in polymorphic or hydrate forms?

  • SC-XRD : Single-crystal X-ray diffraction confirms absolute stereochemistry and hydrogen-bonding networks .
  • TGA/DSC : Thermogravimetric analysis detects hydrate loss (endothermic peak at 100–120°C) .

Q. How do reaction conditions influence enantiomeric purity, and what chiral resolution techniques are effective?

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 85:15) to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during palladium-catalyzed steps to enforce >90% ee .

Q. What mechanistic insights explain unexpected reactivity in cross-coupling or cyclization steps?

  • Isotope Labeling : Track ¹³C-CO incorporation during palladium-catalyzed cyclization to confirm CO insertion pathways .
  • Kinetic Studies : Monitor intermediates via in-situ IR to identify rate-limiting steps (e.g., nitro group reduction) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-CHLORO-3-[1-((IMIDAZOLIDIN-2-ONE-1-YL)-ETHYL)-1,2,5,6-TETRAHYDROPYRIDIN-4-YL]-1-(4-FLUOROPHENYL)-INDOLE
Reactant of Route 2
Reactant of Route 2
5-CHLORO-3-[1-((IMIDAZOLIDIN-2-ONE-1-YL)-ETHYL)-1,2,5,6-TETRAHYDROPYRIDIN-4-YL]-1-(4-FLUOROPHENYL)-INDOLE

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